molecular formula C18H20N4O2S2 B15083386 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 572891-16-8

2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B15083386
CAS No.: 572891-16-8
M. Wt: 388.5 g/mol
InChI Key: XXOZVWPCTACIFA-UHFFFAOYSA-N
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Description

2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with a molecular formula of C18H20N4O2S2 and a molecular weight of 388.514 g/mol . This compound is characterized by the presence of a triazole ring, a thienyl group, and a methoxy-methylphenyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group, in particular, may enhance its biological activity compared to similar compounds with different substituents .

Properties

CAS No.

572891-16-8

Molecular Formula

C18H20N4O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C18H20N4O2S2/c1-4-22-17(15-6-5-9-25-15)20-21-18(22)26-11-16(23)19-13-10-12(2)7-8-14(13)24-3/h5-10H,4,11H2,1-3H3,(H,19,23)

InChI Key

XXOZVWPCTACIFA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CS3

Origin of Product

United States

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